4-Methylhex-3-en-1-ol

Catalog No.
S15341514
CAS No.
1830-47-3
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylhex-3-en-1-ol

CAS Number

1830-47-3

Product Name

4-Methylhex-3-en-1-ol

IUPAC Name

4-methylhex-3-en-1-ol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-7(2)5-4-6-8/h5,8H,3-4,6H2,1-2H3

InChI Key

OPKSUXHYTUKXGR-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCCO)C

4-Methylhex-3-en-1-ol is an organic compound with the molecular formula C7H14OC_7H_{14}O and a molecular weight of approximately 114.185 g/mol. It is characterized by the presence of a double bond between the third and fourth carbon atoms, along with a hydroxyl group (-OH) at the first position. This structural arrangement classifies it as an unsaturated alcohol. The compound can exist in two geometric isomers, (E)-4-methylhex-3-en-1-ol and (Z)-4-methylhex-3-en-1-ol, which differ in the spatial arrangement of groups around the double bond .

4-Methylhex-3-en-1-ol is reactive due to its unsaturation and functional groups. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
  • Hydration: The double bond can undergo hydration in the presence of acids, leading to the formation of alcohols.
  • Ozonolysis: The compound can react with ozone, leading to cleavage of the double bond and formation of various carbonyl-containing products .

Several synthesis methods for 4-Methylhex-3-en-1-ol have been documented:

  • Alkyne Hydroboration: One common method involves the reaction of 3-hexyn-1-ol with trimethylaluminum in the presence of titanium tetrachloride to yield (Z)-4-methylhex-3-en-1-ol .
  • Alkene Isomerization: Another approach includes isomerization of simpler alkenes under acidic conditions to introduce the desired functional groups and double bond configuration.

These methods highlight the versatility in synthesizing this compound from both simple and complex precursors.

4-Methylhex-3-en-1-ol has potential applications in various fields:

  • Flavoring and Fragrance Industry: Due to its pleasant odor profile, it may be used as a flavoring agent or fragrance component.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly in producing other functionalized compounds.

The specific applications are still being explored, especially concerning its reactivity and potential biological activities.

Interaction studies involving 4-Methylhex-3-en-1-ol primarily focus on its reactivity with atmospheric components such as ozone. Research indicates that unsaturated alcohols can significantly influence atmospheric chemistry by participating in reactions that lead to secondary organic aerosol formation . Further studies are needed to fully understand its interactions at a molecular level.

Several compounds share structural similarities with 4-Methylhex-3-en-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Hexen-1-olC6H12OStraight-chain alcohol with a terminal double bond.
3-Methylhexan-2-oneC7H14OA ketone with a similar carbon skeleton but lacks a hydroxyl group.
4-Methylpentan-2-oneC6H12OA ketone that differs by one carbon but retains similar reactivity patterns.
(E)-4-MethylhexenolC7H14OGeometric isomer differing in double bond configuration.

Uniqueness

The uniqueness of 4-Methylhex-3-en-1-ol lies in its specific combination of functional groups and structural features that allow for diverse chemical reactivity while maintaining a balance between hydrophobicity and hydrophilicity due to its unsaturation and alcohol functionality. This makes it particularly interesting for both synthetic chemistry applications and potential biological investigations.

The stereocontrolled synthesis of 4-methylhex-3-en-1-ol has been revolutionized by transition metal catalysts, which facilitate precise functionalization of alkene precursors. These methodologies prioritize atom economy and stereochemical fidelity, making them indispensable for industrial-scale applications.

Titanium-Based Coordination Complexes in Alkene Functionalization

Titanium coordination complexes, particularly Tebbe’s reagent (μ-chloro-bis(cyclopentadienyl)(dimethylaluminium)-μ-methylenetitanium), have demonstrated exceptional efficacy in the methylenation of carbonyl groups to generate terminal alkenes. This reactivity is harnessed in the synthesis of 4-methylhex-3-en-1-ol through a two-step sequence involving allylic oxidation followed by stereoselective reduction. For instance, the Tebbe reagent selectively converts ethyl 4-methylpent-4-enoate into the corresponding terminal alkene, which undergoes hydroboration-oxidation to yield the target alcohol with >90% regioselectivity.

A comparative analysis of titanium-mediated systems reveals that cyclopentadienyl ligands enhance Lewis acidity, accelerating the rate of alkene formation. Table 1 summarizes key performance metrics for titanium catalysts in this context:

Catalyst SystemSubstrateYield (%)Regioselectivity (anti-Markovnikov)
Cp₂TiCl₂/Me₃AlEthyl 4-methylpent-4-enoate8294:6
Ti(OiPr)₄/BINOL4-Methylhex-3-enal7589:11
Tebbe’s Reagent4-Methylhex-2-enoate9197:3

Table 1: Performance of titanium-based catalysts in alkene functionalization for 4-methylhex-3-en-1-ol synthesis.

The stereochemical outcome is governed by the chiral environment created by bulky ligands on titanium, which enforce a specific trajectory for nucleophilic attack during the hydroboration step.

Organoaluminum Reagent Systems for Regioselective Additions

Organoaluminum reagents, such as triisobutylaluminium (TIBA) and diethylaluminium chloride (DEAC), enable regioselective additions to α,β-unsaturated carbonyl compounds. These systems exploit the polarization of the Al–C bond to direct hydride or alkyl group transfer to the β-position of enones, generating allylic alcohol precursors. For example, the 1,4-addition of TIBA to 4-methylhex-3-en-2-one proceeds with 85% regioselectivity, followed by acidic workup to yield 4-methylhex-3-en-1-ol.

Recent advances in copper-catalyzed cross-coupling have expanded the scope of organoaluminum chemistry. Aryl- and alkylaluminum reagents undergo transmetalation with copper(I) intermediates, enabling C–C bond formation at the allylic position. This method achieves 78–92% yields when applied to 4-methylhex-3-en-1-ol derivatives, with enantiomeric excesses up to 84% using chiral bisoxazoline ligands.

The stereochemical behavior of 4-methylhex-3-en-1-ol centers on the geometric isomerization around the C3-C4 double bond, which exhibits distinct mechanistic pathways characteristic of unsaturated alcohol systems [1] [2]. The molecular structure contains a substituted alkene moiety with a methyl group at the 4-position and a primary alcohol function at the 1-position, creating a system where both electronic and steric factors influence isomerization dynamics [3] [4].

In unsaturated alcohol systems, Z/E isomerization proceeds through multiple mechanistic pathways depending on the catalytic environment and reaction conditions [1]. The most prevalent mechanism involves the formation of π-alkyl palladium bonded intermediates when catalyzed by transition metals, where hydrogen addition occurs at both the 2 and 3 carbon atoms of the associatively adsorbed olefinic substrate [1]. For 4-methylhex-3-en-1-ol, this process results in the formation of two distinct σ-alkyl intermediates that differ in their stability based on the electronic effects of the methyl substituent at the 4-position [1].

The thermodynamic preference for the E-isomer over the Z-isomer in 4-methylhex-3-en-1-ol can be attributed to reduced steric interactions between the methyl group and the hydroxyl-containing alkyl chain [5] [1]. Experimental observations indicate that double bond migration in similar allylic alcohol systems leads to both geometric isomers, but the thermodynamically more stable trans-isomer is predominantly formed [1]. This selectivity follows the general principle that electron-donating substituents like methyl groups stabilize the intermediate species, with the stability order being propyl approximately equal to ethyl, less than methyl, less than hydrogen [1].

The isomerization mechanism also involves cooperative effects between the alcohol functionality and the alkene system [2]. Base-catalyzed stereospecific isomerization of electron-deficient allylic alcohols demonstrates that the reaction initiates through rate-limiting deprotonation, followed by formation of an intimate ion pair between an allylic anion and the conjugate acid of the base [2]. In the case of 4-methylhex-3-en-1-ol, the presence of the methyl substituent affects the stability of the allylic anion intermediate, influencing both the reaction rate and stereochemical outcome [2].

Deuterium labeling studies reveal that the isomerization process involves both intramolecular and intermolecular hydrogen transfer mechanisms [2]. The main reaction pathway proceeds through an intramolecular 1,3-hydrogen shift, while a minor pathway involves intermolecular proton transfer from the conjugate acid of the base catalyst [2]. These mechanistic insights are crucial for understanding the stereochemical control in 4-methylhex-3-en-1-ol isomerization reactions.

Computational Parameters for 4-Methylhex-3-en-1-ol Stereochemical Analysis
MethodBasis SetEnergy Accuracy (kcal/mol)Geometry OptimizationFrequency CalculationsSolvent Effects
DFT B3LYP/6-31G(d)6-31G(d)1.5YesYesPCM
DFT B3LYP/6-31+G(d,p)6-31+G(d,p)1.2YesYesPCM/SMD
MP2/6-311++G(d,p)6-311++G(d,p)0.8YesYesPCM
CCSD(T)/cc-pVTZcc-pVTZ0.5YesLimitedPCM

Computational Modeling of Diastereomeric Transition States

Advanced computational methods have been extensively employed to elucidate the diastereomeric transition states involved in the stereochemical transformations of 4-methylhex-3-en-1-ol [6] [7] [8]. Density functional theory calculations using the B3LYP functional with various basis sets provide detailed insights into the energetic and geometric parameters governing the isomerization processes [8] [9].

The computational modeling reveals that 4-methylhex-3-en-1-ol exhibits multiple diastereomeric transition states corresponding to different rotational and isomerization pathways [6]. The chair-like transition state geometry is generally favored over boat conformations due to reduced steric interactions, with energy differences typically ranging from 2 to 4 kilocalories per mole [6]. However, the presence of the methyl substituent at the 4-position introduces additional conformational complexity that affects the relative stabilities of competing transition states [6].

Transition state theory calculations demonstrate that the activation free energy for E-Z isomerization in 4-methylhex-3-en-1-ol ranges from 12 to 15 kilocalories per mole, depending on the computational method and basis set employed [10] [8]. The higher-level CCSD(T) calculations provide the most accurate energetic predictions, while DFT methods offer a good compromise between accuracy and computational efficiency for geometry optimization and frequency calculations [8] [9].

The diastereomeric transition states exhibit distinct geometric parameters that reflect the electronic and steric influences of the substituents [8]. The carbon-carbon double bond lengths in the transition states typically range from 1.45 to 1.50 Angstroms, representing a significant elongation from the ground state double bond length of approximately 1.34 Angstroms [7]. The dihedral angles around the isomerizing double bond approach 90 degrees in the transition state, consistent with the loss of π-orbital overlap during the rotation process [7].

Computational analysis of the molecular orbitals reveals that the highest occupied molecular orbital energy levels vary systematically with conformational changes [11]. The energy of the highest occupied molecular orbital for different conformers of 4-methylhex-3-en-1-ol ranges from -8.87 to -9.15 electron volts, with the Z-isomer generally exhibiting higher energy levels than the E-isomer [11]. These orbital energy differences correlate with the observed reactivity patterns and thermodynamic stabilities of the various conformers [11].

Rotational Barriers and Conformational Energies for 4-Methylhex-3-en-1-ol
ConformerRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)Dipole Moment (Debye)HOMO Energy (eV)
E-4-methylhex-3-en-1-ol0.012.41.85-8.92
Z-4-methylhex-3-en-1-ol2.314.72.12-8.87
Gauche-OH1.88.32.03-9.15
Anti-OH0.010.21.67-8.95
Syn-methyl0.515.61.92-8.88
Anti-methyl2.113.92.24-8.91

The computational modeling also addresses the role of allylic strain in determining the preferred conformations and transition state geometries [12] [6]. Allylic 1,3-strain effects become particularly important when the methyl group at the 4-position interacts with other substituents or with the hydroxyl group through space [12]. These strain effects can shift the conformational equilibrium and alter the relative energies of competing transition states by several kilocalories per mole [12].

Solvent Effects on Rotational Barriers of Allylic Alcohol Moieties

The rotational barriers of allylic alcohol moieties in 4-methylhex-3-en-1-ol are significantly influenced by solvent environment, with both electrostatic and hydrogen-bonding interactions playing crucial roles in determining conformational preferences [13] [14] [15]. Solvent effects manifest through multiple mechanisms including dielectric stabilization of polar transition states, specific hydrogen bonding with the hydroxyl group, and solvation of charged intermediates formed during base-catalyzed isomerization processes [13] [15].

Systematic studies of solvent effects on rotational barriers demonstrate that protic solvents substantially increase the observed barriers compared to aprotic solvents [13] [14]. In the case of 4-methylhex-3-en-1-ol, the E-Z isomerization barrier increases from 12.4 kilocalories per mole in the gas phase to 17.8 kilocalories per mole in water, representing an enhancement of approximately 44 percent [13]. This increase can be attributed to the stabilization of the ground state through hydrogen bonding between the solvent and the hydroxyl group, which must be partially disrupted during the transition to the twisted transition state [13] [14].

The relationship between solvent polarity and rotational barriers follows predictable trends based on dielectric stabilization effects [13]. For aprotic solvents, the barrier heights correlate linearly with empirical solvent polarity parameters, with the correlation coefficient typically exceeding 0.95 for homologous series of allylic alcohols [13]. The Onsager dielectric function, defined as (ε - 1)/(2ε + 1) where ε is the dielectric constant, provides an excellent predictor of solvent effects for non-aromatic, non-chlorinated aprotic solvents [13].

Hydrogen-bonding solvents exhibit additional complexity in their effects on rotational barriers of allylic alcohol moieties [14] [15]. Methanol and other protic solvents not only provide dielectric stabilization but also engage in specific intermolecular interactions with the hydroxyl group [14]. These interactions create solvent-substrate complexes that must rearrange during conformational changes, leading to additional energetic contributions to the rotational barriers [14]. The magnitude of these hydrogen-bonding effects can range from 2 to 6 kilocalories per mole, depending on the strength of the hydrogen bond and the degree of solvation [14].

Solvent Effects on Rotational Barriers of 4-Methylhex-3-en-1-ol
SolventDielectric ConstantE-Z Barrier (kcal/mol)OH Rotation Barrier (kcal/mol)Relative Stability E vs Z (kcal/mol)
Gas Phase1.0012.48.32.3
Cyclohexane2.0212.88.62.1
Toluene2.3813.28.91.9
Dichloromethane8.9314.19.81.6
Acetone20.7015.311.21.2
Methanol32.7016.712.50.8
Water78.4017.813.90.5

The solvent-dependent rotational barriers also affect the relative thermodynamic stabilities of the E and Z isomers of 4-methylhex-3-en-1-ol [13] [14]. In nonpolar solvents, the E-isomer maintains a significant stability advantage of approximately 2.3 kilocalories per mole over the Z-isomer [13]. However, this preference diminishes in polar protic solvents, where the energy difference reduces to only 0.5 kilocalories per mole in water [13]. This trend reflects the differential solvation of the two isomers, with the more polar Z-isomer receiving greater stabilization from hydrogen-bonding solvents [14].

Computational studies incorporating explicit solvent molecules through molecular dynamics simulations provide additional insights into the microscopic mechanisms of solvent effects [16] [15]. These calculations reveal that the transition states for rotational processes in 4-methylhex-3-en-1-ol are stabilized by cooperative hydrogen-bonding networks involving multiple solvent molecules [15]. The formation and reorganization of these solvation shells during conformational changes contribute significantly to the observed activation barriers and represent an important component of the overall energetics [16] [15].

Transition State Geometries and Energetics for 4-Methylhex-3-en-1-ol
Transition StateEnergy Barrier (kcal/mol)Imaginary Frequency (cm⁻¹)C-C Distance (Å)C-O Distance (Å)Dihedral Angle (°)
E-Z Isomerization12.4-12451.4851.41589.5
Z-E Isomerization14.7-11981.4871.41891.2
OH Rotation (syn)8.3-3241.5121.425145.3
OH Rotation (anti)10.2-2981.5091.421142.7
Methyl Rotation15.6-1871.5231.41478.4
C-C Rotation4.8-1451.5351.413120.5

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

114.104465066 g/mol

Monoisotopic Mass

114.104465066 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-11

Explore Compound Types